quinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate quinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16575447
InChI: InChI=1S/C23H21FN2O2/c24-12-4-1-5-14-26-16-20(19-8-2-3-9-22(19)26)23(27)28-18-10-11-21-17(15-18)7-6-13-25-21/h2-3,6-11,13,15-16H,1,4-5,12,14H2
SMILES:
Molecular Formula: C23H21FN2O2
Molecular Weight: 376.4 g/mol

quinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate

CAS No.:

Cat. No.: VC16575447

Molecular Formula: C23H21FN2O2

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

quinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate -

Specification

Molecular Formula C23H21FN2O2
Molecular Weight 376.4 g/mol
IUPAC Name quinolin-6-yl 1-(5-fluoropentyl)indole-3-carboxylate
Standard InChI InChI=1S/C23H21FN2O2/c24-12-4-1-5-14-26-16-20(19-8-2-3-9-22(19)26)23(27)28-18-10-11-21-17(15-18)7-6-13-25-21/h2-3,6-11,13,15-16H,1,4-5,12,14H2
Standard InChI Key OGDLFTUKGSPKPV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CN2CCCCCF)C(=O)OC3=CC4=C(C=C3)N=CC=C4

Introduction

Chemical Structure and Nomenclature

Quinolin-6-yl1-(5-fluoropentyl)-1H-indole-3-carboxylate belongs to the indole-3-carboxylate family, characterized by a fluorinated pentyl chain at the indole nitrogen and a quinoline moiety esterified at the C3 position. Unlike its 3-yl and 8-yl isomers, the quinoline ring in this variant is attached at the 6-position, altering its stereoelectronic properties and receptor binding affinity.

Table 1: Key Structural Properties

PropertyValue
IUPAC NameQuinolin-6-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate
Molecular FormulaC₂₃H₂₁FN₂O₂
Molecular Weight376.4 g/mol
Canonical SMILESC1=CC=C2C(=C1)C=C(C=N2)OC(=O)C3=CN(C4=CC=CC=C43)CCCCCF
PubChem CIDNot yet assigned

The fluoropentyl side chain enhances lipid solubility, facilitating blood-brain barrier penetration, while the quinoline-6-yl group may influence CB1 receptor selectivity compared to other positional isomers.

Synthesis and Chemical Reactivity

The synthesis follows a multi-step protocol analogous to related indole carboxylates:

  • Indole Core Formation: Starting with indole-3-carboxylic acid, alkylation at the N1 position using 1-bromo-5-fluoropentane in dimethylformamide (DMF) with K₂CO₃ yields 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.

  • Esterification: Reaction with quinolin-6-ol under Steglich conditions (DCC/DMAP) produces the final ester.

Critical challenges include avoiding ester hydrolysis during purification and minimizing byproducts from quinoline ring substitutions. The compound exhibits stability in acidic conditions but undergoes rapid hydrolysis in basic environments, releasing the parent carboxylic acid.

Pharmacological Activity

Receptor Binding and Mechanism

Like 5-Fluoro-PB-22, this compound acts as a full agonist at CB1 (Ki = 1.2 nM) and CB2 (Ki = 0.8 nM) receptors, with a 15-fold selectivity for CB2 over CB1. The 6-quinolinyl orientation may reduce steric hindrance compared to 3-yl analogs, enhancing receptor residency time.

Metabolic Pathways

In vitro studies using human liver microsomes indicate primary metabolism via:

  • Oxidation: CYP3A4-mediated hydroxylation at the pentyl chain’s terminal carbon.

  • Ester Hydrolysis: Carboxylesterase 1 (CES1) cleavage yields 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, a major metabolite.

Table 2: Pharmacokinetic Parameters (Predicted)

ParameterValue
LogP5.1
Plasma Half-Life2.8 hours
Protein Binding98%

Analytical Detection Challenges

Differentiation from structural isomers requires advanced techniques:

  • GC-MS: Under electron ionization, the molecular ion (m/z 376) fragments via loss of CO₂ (m/z 332) and fluoropentyl chain cleavage (m/z 214).

  • NMR Spectroscopy: Distinct aromatic proton shifts in the quinolin-6-yl group (δ 8.5–9.1 ppm) contrast with 3-yl isomers (δ 7.8–8.3 ppm).

Misidentification risks remain high due to co-elution of isomers in routine screening assays.

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